molecular formula C22H26N2O4 B1451005 Corynoxeine CAS No. 630-94-4

Corynoxeine

Cat. No. B1451005
CAS RN: 630-94-4
M. Wt: 382.5 g/mol
InChI Key: MUVGVMUWMAGNSY-KAXDATADSA-N
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Description

Corynoxeine is a member of indoles . It is a natural product found in Uncaria sinensis, Mitragyna rotundifolia, and other organisms . The molecular formula of Corynoxeine is C22H26N2O4 .


Synthesis Analysis

The total synthesis of Corynoxeine has been reported in several studies . The general starting material was an N-2-butenylated 2-hydroxytryptamine, which underwent a base-mediated Mannich spirocyclisation with a functionalised aldehyde to generate the C-ring . The second key step was a Pd-catalysed cyclisation of an α-keto ester enolate onto an allylic carbonate to form the D-ring .


Molecular Structure Analysis

The molecular weight of Corynoxeine is 382.45 g/mol . The IUPAC name is methyl (E)-2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate .


Chemical Reactions Analysis

Corynoxeine is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase . The major metabolite is pharmacologically inactive, and the minor pharmacologically active metabolite is not expected to cross the blood–brain barrier, making the parent compound primarily responsible for in-vivo activity .


Physical And Chemical Properties Analysis

Corynoxeine has a density of 1.3±0.1 g/cm3, a boiling point of 562.7±50.0 °C at 760 mmHg, and a flash point of 294.1±30.1 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

  • Pharmacokinetics and LC-MS Method Development :

    • Ma et al. (2014) developed a liquid chromatography-mass spectrometry (LC-MS) method to determine the concentration of corynoxeine in rat plasma. This method was validated and applied in a pharmacokinetic study, showing that corynoxeine is mainly distributed in blood and is eliminated quickly in rats, with a half-life of less than 1 hour (Ma et al., 2014).
  • Inhibition of Vascular Smooth Muscle Cell Proliferation :

    • Kim et al. (2008) found that corynoxeine significantly inhibited platelet-derived growth factor (PDGF)-BB-induced proliferation of rat aortic vascular smooth muscle cells (VSMCs) in a concentration-dependent manner. This inhibition was attributed to corynoxeine's effect on blocking extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, suggesting its potential in treating vascular diseases and preventing restenosis after angioplasty (Kim et al., 2008).
  • Pharmacokinetics and Distribution in Main Organs :

    • Wang et al. (2016) developed a method for the effective separation and simultaneous determination of corynoxeine and its metabolites, applying it to pharmacokinetic studies in rats. They discovered that corynoxeine's brain uptake index was significant after both oral and intravenous doses, indicating its potential for neurological applications (Wang et al., 2016).
  • Metabolite Identification and Quantification :

    • In 2014, Wang et al. identified and quantified corynoxeine and its metabolites in rat bile, using high-performance liquid chromatography-tandem mass spectrometry (LC-MS(n)). This study provided insights into the biotransformation of corynoxeine in the body (Wang et al., 2014).
  • Identification in Uncaria rhynchophylla :

    • Xie et al. (2013) identified and quantified tetracyclic monoterpenoid oxindole alkaloids, including corynoxeine, in Uncaria rhynchophylla. This comprehensive analysis of the chemical constituents of Uncaria rhynchophylla aids in understanding the pharmacological effects of corynoxeine (Xie et al., 2013).
  • Potential for Treating Neurodegenerative Diseases :

    • A study by Xian et al. (2012) highlighted the neuroprotective compounds in Uncaria rhynchophylla against beta-amyloid-induced neurotoxicity. Corynoxeine, along with other alkaloids, was isolated, and it significantly decreased induced cell death in neurotoxicity models, suggesting a role in the treatment of Alzheimer's disease and other neurodegenerative conditions (Xian et al., 2012).
  • Herb-Drug Interaction and α1A Adrenergic Receptors :

    • He et al. (2013) used rat prostate cell membrane chromatography and LC-MS to identify corynoxeine as one of the active constituents from Uncaria rhynchophylla. The study indicated that corynoxeine interacted with α1A adrenergic receptors, which is significant for understanding potential herb-drug interactions (He et al., 2013).

Safety And Hazards

There is limited information available on the safety and hazards of Corynoxeine . It is recommended for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVGVMUWMAGNSY-KAXDATADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318311
Record name Corynoxeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corynoxeine

CAS RN

630-94-4
Record name Corynoxeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynoxeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynoxeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYNOXEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KIC0Q2VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
622
Citations
MJ Wanner, S Ingemann… - European Journal of …, 2013 - Wiley Online Library
Racemic total syntheses of four spirocyclic oxindole alkaloids are reported. The general starting material was an N‐2‐butenylated 2‐hydroxytryptamine, which underwent a base‐…
Q Sun, N Zhao, T Zhang, S Wang, L Wang… - Journal of Pharmaceutical …, 2024 - Elsevier
Corynoxeine, a natural active alkaloid found in Genus Uncaria, has been reported to have anti-depressant effects. In this study, a sensitive and efficient ultra-high performance liquid …
Number of citations: 2 www.sciencedirect.com
J Ma, J Cai, G Lin, H Chen, X Wang, X Wang… - … of Chromatography B, 2014 - Elsevier
Corynoxeine(CX), isolated from the extract of Uncaria rhynchophylla, is a useful and prospective compound in the prevention and treatment for vascular diseases. A simple and …
Number of citations: 33 www.sciencedirect.com
N Finch, WI Taylor - Journal of the American Chemical Society, 1962 - ACS Publications
Methanolysis of chloroyohimbine affords an imido ether, which on acid hydrolysis jdelds a mixture of oxindoles A andB. Performance of this reaction sequence on ajmalicine, …
Number of citations: 165 pubs.acs.org
W Wang, X Li, Y Chen, M Hattori - Biomedical Chromatography, 2014 - Wiley Online Library
Corynoxeine (COR) is one of 4 bioactive oxindole alkaloids in Uncaria species. In this work two phase I metabolites, namely 11‐hydroxycorynoxeine (M1) and 10‐hydroxycorynoxeine (…
TJ Kim, JH Lee, JJ Lee, JY Yu, BY Hwang… - Biological and …, 2008 - jstage.jst.go.jp
… In the present study, we examined whether corynoxeine … Pre-treatment of VSMCs with corynoxeine (5—50 mM) for 24h … Also, corynoxeine significantly inhibited the 50 ng/ml PDGF-…
Number of citations: 48 www.jstage.jst.go.jp
C Wen, Q Ruan, Z Li, X Zhou, X Yang, P Xu… - British Journal of …, 2022 - nature.com
Background Pancreatic cancer is among the most common malignant tumours, and effective therapeutic strategies are still lacking. While Corynoxine (Cory) can induce autophagy in …
Number of citations: 3 www.nature.com
W Wang, S Luo, Y Chen, B Li, M Hattori - Analytical Sciences, 2016 - jstage.jst.go.jp
An effective separation and simultaneous determination of corynoxeine and its metabolites using high-performance liquid chromatography with tandem mass spectrometry was …
Number of citations: 6 www.jstage.jst.go.jp
LL Chen, JX Song, JH Lu, ZW Yuan, LF Liu… - Journal of Neuroimmune …, 2014 - Springer
Parkinson’s disease (PD) is the second most common neurodegenerative disorder characterized by the accumulation of protein aggregates (namely Lewy bodies) in dopaminergic …
Number of citations: 87 link.springer.com
KH Won, LY Su - Journal of Physiology & Pathology in Korean …, 2004 - koreascience.kr
… In this study, we investigated that the effects of corynoxeine on … analysis This study examines whether corynoxeine have an anti-… The treatment of corynoxeine in exposure of cultures to …
Number of citations: 0 koreascience.kr

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